5-{[(2-Aminophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid
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Overview
Description
5-(2-Aminobenzamido)benzene-1,3-dicarboxylic acid: is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. It is a derivative of benzene-1,3-dicarboxylic acid, where one of the carboxylic acid groups is substituted with an aminobenzamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminobenzamido)benzene-1,3-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-aminoisophthalic acid.
Amidation Reaction: The 5-aminoisophthalic acid undergoes an amidation reaction with 2-aminobenzoic acid under appropriate reaction conditions to form the desired product.
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Aminobenzamido)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(2-Aminobenzamido)benzene-1,3-dicarboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise as an inhibitor of bacterial Mur ligases, enzymes involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This makes it a potential candidate for the development of new antibacterial agents .
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of 5-(2-Aminobenzamido)benzene-1,3-dicarboxylic acid involves its interaction with bacterial Mur ligases. These enzymes are crucial for the early stages of peptidoglycan biosynthesis in bacteria. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the incorporation of essential substrates into the peptidoglycan precursor. This inhibition disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Benzene-1,3-dicarboxylic acid: The parent compound, which lacks the aminobenzamido group.
5-Aminoisophthalic acid: A similar compound with an amino group instead of the aminobenzamido group.
2-Aminobenzene-1,4-dicarboxylic acid: Another isomer with different substitution patterns
Uniqueness: 5-(2-Aminobenzamido)benzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial Mur ligases sets it apart from other similar compounds, making it a valuable candidate for antibacterial drug development .
Properties
Molecular Formula |
C15H12N2O5 |
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Molecular Weight |
300.27 g/mol |
IUPAC Name |
5-[(2-aminobenzoyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H12N2O5/c16-12-4-2-1-3-11(12)13(18)17-10-6-8(14(19)20)5-9(7-10)15(21)22/h1-7H,16H2,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
UWIGYBHUFTYNNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)N |
Origin of Product |
United States |
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